molecular formula C23H18ClFN2O2 B11630202 2-(4-chlorophenyl)-3-[3-(2-fluorophenoxy)propyl]quinazolin-4(3H)-one

2-(4-chlorophenyl)-3-[3-(2-fluorophenoxy)propyl]quinazolin-4(3H)-one

Cat. No.: B11630202
M. Wt: 408.8 g/mol
InChI Key: XXPJEMOJQIEYBJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-[3-(2-fluorophenoxy)propyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-[3-(2-fluorophenoxy)propyl]-3,4-dihydroquinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 2-fluorophenol as the primary starting materials.

    Formation of Intermediate: 4-chloroaniline is reacted with phosgene to form 4-chlorophenyl isocyanate. This intermediate is then reacted with 2-fluorophenol in the presence of a base such as triethylamine to form 2-(4-chlorophenyl)-3-(2-fluorophenoxy)propyl isocyanate.

    Cyclization: The intermediate is then subjected to cyclization with anthranilic acid in the presence of a suitable catalyst, such as palladium on carbon, to form the quinazolinone ring structure.

    Final Product: The final product, 2-(4-chlorophenyl)-3-[3-(2-fluorophenoxy)propyl]-3,4-dihydroquinazolin-4-one, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the quinazolinone ring or the substituents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinazolinone derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of reduced quinazolinone derivatives with modified ring structures.

    Substitution: Formation of substituted quinazolinone derivatives with different functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-3-[3-(2-fluorophenoxy)propyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmacology: It is investigated for its anti-inflammatory and analgesic properties, making it a candidate for the development of new pain-relief medications.

    Biology: The compound is used in biological studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industry: It is explored for its antimicrobial properties, which could be useful in developing new antimicrobial agents for industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-[3-(2-fluorophenoxy)propyl]-3,4-dihydroquinazolin-4-one involves the inhibition of specific enzymes and receptors in the body. The compound targets molecular pathways involved in inflammation, pain, and cancer cell proliferation. By binding to these targets, it can modulate their activity and exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-3-[3-(2-methoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one
  • 2-(4-chlorophenyl)-3-[3-(2-chlorophenoxy)propyl]-3,4-dihydroquinazolin-4-one
  • 2-(4-chlorophenyl)-3-[3-(2-bromophenoxy)propyl]-3,4-dihydroquinazolin-4-one

Uniqueness

2-(4-chlorophenyl)-3-[3-(2-fluorophenoxy)propyl]-3,4-dihydroquinazolin-4-one is unique due to the presence of both chlorine and fluorine atoms in its structure. These halogen atoms contribute to its distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. The combination of these features makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C23H18ClFN2O2

Molecular Weight

408.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[3-(2-fluorophenoxy)propyl]quinazolin-4-one

InChI

InChI=1S/C23H18ClFN2O2/c24-17-12-10-16(11-13-17)22-26-20-8-3-1-6-18(20)23(28)27(22)14-5-15-29-21-9-4-2-7-19(21)25/h1-4,6-13H,5,14-15H2

InChI Key

XXPJEMOJQIEYBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)CCCOC4=CC=CC=C4F

Origin of Product

United States

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